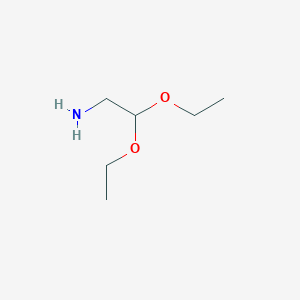

2,2-Diethoxyethylamine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aminoacetal can be synthesized through several methods. One common approach involves the reaction of chloroacetaldehyde dimethyl acetal with liquid ammonia. The reaction is typically carried out in a pressure reaction kettle at elevated temperatures (around 150°C) under high pressure . Another method involves the reduction of nitroacetal using sodium in alcohol or the reduction of glycine ester hydrochloride with sodium amalgam .

Industrial Production Methods: The industrial production of aminoacetal often employs the haloacetal-ammonia reaction due to its efficiency and scalability. The process involves adding chloroacetaldehyde dimethyl acetal and methanol in a pressure reaction kettle, followed by the addition of liquid ammonia. The mixture is heated to 150°C for high-pressure reaction, and the product is purified through distillation and rectification .

Analyse Des Réactions Chimiques

Types of Reactions: Aminoacetal undergoes various chemical reactions, including:

Oxidation: Aminoacetals can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction of aminoacetals can yield primary amines.

Substitution: Aminoacetals can participate in substitution reactions, where one of the amine groups is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Aldehydes or ketones.

Reduction: Primary amines.

Substitution: Various substituted amines depending on the reagents used.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₆H₁₅NO₂

- Molecular Weight : 133.19 g/mol

- CAS Registry Number : 645-36-3

- Physical State : Clear liquid

- Boiling Point : 162-163 °C

- Density : 0.916 g/mL at 25 °C

Chemistry

DEA serves as a versatile intermediate in the synthesis of various organic compounds, including:

- Pharmaceuticals : Used in the production of active pharmaceutical ingredients (APIs) due to its ability to form complex molecules.

- Agrochemicals : Acts as a building block for developing pesticides and herbicides.

Biology

In biological research, DEA is notable for:

- Synthesis of Bioactive Molecules : It plays a role in synthesizing alkaloids and peptides, which are crucial for drug development.

- Interaction with Natural Compounds : Studies indicate that DEA can react with epigallocatechin gallate (EGCG), a catechin found in green tea, resulting in ethylamine-bridged dimers that exhibit enhanced bioactivity compared to their parent compounds .

Medicine

DEA's medicinal applications include:

- Drug Development : Its structural properties allow it to interact with biological targets, making it a candidate for therapeutic agents.

- Bioavailability Enhancement : The formation of DEA-EGCG dimers suggests potential improvements in the bioavailability of certain drugs .

Industry

In industrial applications, DEA is utilized for:

- Polymer Synthesis : It acts as a monomer or co-monomer in creating functional polymers. The dual ethoxy groups enhance solubility and reactivity, allowing for tailored polymeric materials.

- Catalysis and Materials Science : Research has shown that DEA can form complexes with metals like nickel(II), which are valuable in catalysis.

Case Study 1: Interaction with Green Tea Catechin

Research demonstrated that DEA reacts with EGCG under acidic conditions to form dimers that possess increased bioactivity. This interaction highlights the potential for DEA to enhance the efficacy of natural compounds used in dietary supplements or pharmaceuticals .

Case Study 2: Polymer Chemistry

DEA has been employed to modify poly(ethylene-vinyl alcohol) membranes, improving enzyme stability for applications in biocatalysis and biosensing. This modification allows for ionic binding of enzymes, enhancing their functionality.

Case Study 3: Metal Complex Formation

Studies on nickel(II) complexes derived from DEA have shown promising results for applications in catalysis and materials science. These complexes have been characterized and explored for their potential uses in various chemical reactions.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Intermediate in organic synthesis | Used in pharmaceuticals and agrochemicals |

| Biology | Synthesis of bioactive molecules | Enhances activity of catechins |

| Medicine | Drug development | Potential therapeutic agent |

| Industry | Polymer synthesis | Modifies membrane properties |

Mécanisme D'action

The mechanism of action of aminoacetal involves its interaction with specific molecular targets and pathways. For instance, aminoacetals can act as intermediates in enzymatic reactions, facilitating the formation of biologically active compounds. They can also participate in the formation of cyclic structures, which are crucial in various biochemical processes .

Comparaison Avec Des Composés Similaires

Chemical Identity :

- IUPAC Name : 2,2-Diethoxyethylamine

- Synonyms: Aminoacetaldehyde diethyl acetal, 2,2-Diethoxyethanamine .

- Molecular Formula: C₆H₁₅NO₂

- Molecular Weight : 133.19 g/mol .

- Physical Properties :

- Applications : Intermediate in organic synthesis, particularly for pharmaceuticals (e.g., Darifenacin impurities), agrochemicals, and peptidomimetics .

- Safety : Flammable liquid (Category 3), causes skin/eye irritation, and may induce respiratory discomfort .

Comparison with Structurally Similar Compounds

2,2-Dimethoxyethylamine (Aminoacetaldehyde Dimethyl Acetal)

- IUPAC Name : 2,2-Dimethoxyethanamine .

- Molecular Formula: C₄H₁₁NO₂

- Molecular Weight : 105.14 g/mol .

- Key Differences :

- Substituents : Dimethoxy (-OCH₃) vs. diethoxy (-OCH₂CH₃) groups.

- Boiling Point : Expected to be lower than 163°C due to reduced molecular weight and weaker van der Waals forces.

- Reactivity : Dimethoxy groups may offer faster hydrolysis compared to diethoxy, impacting acetal stability in synthetic routes .

- Applications : Used in niche syntheses where smaller molecular size or faster deprotection is advantageous.

2-(2-Aminoethoxy)ethanol

- IUPAC Name: 2-(2-Aminoethoxy)ethanol .

- Molecular Formula: C₄H₁₁NO₂

- Molecular Weight : 105.14 g/mol .

- Key Differences :

- Functional Groups : Contains a hydroxyl (-OH) and ethoxy (-OCH₂CH₃) group, unlike the diethoxyamine structure.

- Polarity : Higher polarity due to -OH, enhancing hydrogen bonding and water solubility.

- Applications : Solvent in gas treatment and polymer production, contrasting with this compound’s role as a synthetic intermediate .

2-(3,4-Dimethoxyphenyl)ethylamine

- IUPAC Name : 2-(3,4-Dimethoxyphenyl)ethylamine .

- Molecular Formula: C₁₀H₁₅NO₂

- Molecular Weight : 181.23 g/mol .

- Key Differences: Structure: Aromatic phenyl ring with methoxy substituents vs. aliphatic diethoxyethylamine. Electronic Effects: The electron-rich aromatic ring increases reactivity in electrophilic substitutions, unlike the aliphatic amine’s nucleophilic character. Applications: Psychoactive drug precursor (e.g., dopamine analogs) vs. non-aromatic intermediates .

3-(2'-Methoxyethoxy)propylamine

- IUPAC Name : 3-(2-Methoxyethoxy)propan-1-amine .

- Molecular Formula: C₆H₁₅NO₂

- Molecular Weight : 133.19 g/mol .

- Key Differences :

Physicochemical and Reactivity Comparison Table

| Property | This compound | 2,2-Dimethoxyethylamine | 2-(2-Aminoethoxy)ethanol | 2-(3,4-Dimethoxyphenyl)ethylamine |

|---|---|---|---|---|

| Molecular Formula | C₆H₁₅NO₂ | C₄H₁₁NO₂ | C₄H₁₁NO₂ | C₁₀H₁₅NO₂ |

| Molecular Weight (g/mol) | 133.19 | 105.14 | 105.14 | 181.23 |

| Boiling Point (°C) | 163 | ~140 (estimated) | 245 | 285 (decomposes) |

| Key Functional Groups | Diethoxy, amine | Dimethoxy, amine | Hydroxyl, ethoxy, amine | Aromatic, methoxy, amine |

| Primary Applications | Pharmaceutical intermediates | Specialty synthesis | Gas treatment solvents | Neuroactive drug synthesis |

Activité Biologique

2,2-Diethoxyethylamine (DEA) is an organic compound with the molecular formula C₆H₁₅NO₂ and a molecular weight of approximately 133.19 g/mol. It features two ethoxy groups attached to a nitrogen atom, classifying it as an ethanamine. While specific biological activity data for this compound is limited, its structural characteristics suggest potential interactions with biological targets that warrant further investigation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₆H₁₅NO₂

- CAS Registry Number : 645-36-3

- InChIKey : HJKLEAOXCZIMPI-UHFFFAOYSA-N

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Condensation Reactions : Utilizing benzaldehyde and ethanolamines in acidic conditions.

- Pomeranz-Fritsch Reaction : A key synthetic method involving the generation of isoquinoline derivatives from DEA.

General Activity

Compounds within the aminoacetal class, including this compound, often exhibit varied biological properties. These compounds can act as intermediates in pharmaceutical synthesis and may possess implications in medicinal chemistry due to their structural features that facilitate interactions with biological targets.

Case Studies and Research Findings

-

Interaction with Green Tea Catechin :

Research has shown that this compound can react with epigallocatechin gallate (EGCG), a major component of green tea. Under acidic conditions, this reaction leads to the formation of ethylamine-bridged EGCG dimers. These dimers exhibit enhanced bioactivity compared to their parent compounds, suggesting that DEA may influence the bioavailability and efficacy of catechins . -

Polymer Chemistry Applications :

DEA serves as a monomer or co-monomer in the synthesis of functional polymers. Its dual ethoxy substitution enhances solubility and reactivity, making it suitable for creating tailored polymeric materials with specific properties. -

Metal Complex Formation :

Studies have also explored the formation of nickel(II) complexes using imine ligands derived from this compound. These complexes have been characterized for their potential applications in catalysis and materials science .

Comparative Analysis of Similar Compounds

| Compound Name | Formula | Unique Features |

|---|---|---|

| Diethylamine | C₄H₁₁N | Simple amine structure without ethoxy groups |

| Ethanolamine | C₂H₇NO | Contains a hydroxyl group instead of ethoxy groups |

| Aminoacetaldehyde | C₂H₅NO | Lacks ethoxy groups; simpler structure |

The structural features of this compound enhance its solubility and reactivity compared to simpler amines like diethylamine or ethanolamine, which may influence its potential applications in medicinal chemistry and organic synthesis.

Safety and Toxicity Considerations

This compound is classified as flammable and corrosive; it can act as an irritant upon contact with skin or mucous membranes. Proper safety precautions should be taken when handling this compound in laboratory settings .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,2-Diethoxyethylamine critical for experimental design?

- Answer : The compound is a colorless to pale-yellow liquid (density: 0.9±0.1 g/cm³, boiling point: 163°C at 760 mmHg) with high water solubility . Its flammability (Category 3) and volatility (flash point: 45°C) necessitate inert atmosphere use and low-temperature storage. The diethoxyethyl group contributes to its stability as a protected aldehyde precursor in synthetic workflows .

Q. What safety protocols are essential when handling this compound?

- Answer : Use flame-resistant lab equipment and avoid open flames due to its flammability . Wear nitrile gloves, sealed goggles, and a respirator (minimum NIOSH-approved N95) to prevent skin/eye irritation (GHS Category 2/2A) and respiratory exposure . Spills require neutralization with silica-based absorbents and disposal as hazardous waste .

Q. How should this compound be stored to ensure stability?

- Answer : Store in airtight containers under nitrogen at 2–8°C, separated from acids and oxidizers. Degradation products (e.g., acetaldehyde) may form upon prolonged exposure to moisture or light .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound-derived peptidomimetics?

- Answer : In coupling reactions (e.g., with Poa-Osu), use dry dichloromethane (DCM) at room temperature for 2 hours to achieve ~71% crude yield. Extract with 10% HCl to remove unreacted amine, followed by bicarbonate washes to eliminate acidic byproducts . For cyclization (e.g., piperazine-2,5-diones), reflux in ethanol for 4 hours ensures complete conversion, with recrystallization in ethanol improving purity .

Q. What analytical techniques validate the purity and structure of this compound intermediates?

- Answer :

- NMR : Key signals include δH 1.19 ppm (triplet, 6H, -OCH2CH3) and δC 100.6 ppm (quaternary carbon of the acetal group) .

- IR : Confirm amide formation via C=O stretches at ~1673 cm⁻¹ and NH stretches at ~3438 cm⁻¹ .

- Mass Spectrometry : ESI-MS detects [M+H]+ at m/z 133.19 and sodium adducts ([M+Na]+) for derivatives .

Q. How does this compound’s acetal group influence its reactivity in multi-step syntheses?

- Answer : The acetal protects the aldehyde during amidation or alkylation steps. Deprotection under acidic conditions (e.g., HCl) regenerates the aldehyde for subsequent condensations, as seen in the synthesis of dihydropyrazines . However, prolonged acid exposure risks acetal hydrolysis, requiring strict pH control (pH 4–6) .

Q. What strategies mitigate byproduct formation during N-alkylation of this compound?

- Answer : Use methyl bromoacetate with pyridine as a base to minimize di-alkylation. Pyridine’s lower basicity (vs. K2CO3) reduces nucleophilic competition, achieving 46% mono-alkylated yield vs. 32% with carbonate bases .

Q. How can scalability challenges be addressed in large-scale syntheses using this compound?

- Answer : For gram-scale reactions (e.g., 10 g maleic anhydride + 13.6 g amine), acetone is preferred over DCM due to lower toxicity and easier solvent recovery. Continuous extraction and rotary evaporation under reduced pressure improve throughput .

Q. What are the implications of conflicting NMR data for this compound derivatives in published studies?

- Answer : Discrepancies in δH values (e.g., 3.50–3.69 ppm for ethoxy protons) may arise from solvent polarity or temperature variations. Always report NMR conditions (e.g., CDCl3 at 400 MHz) and calibrate against internal standards (TMS) .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Answer : Molecular docking studies (e.g., AutoDock Vina) can simulate binding to enzymes like secretory phospholipase A2. Focus on the amine’s hydrogen-bonding potential and the diethoxy group’s hydrophobic interactions to guide inhibitor design .

Propriétés

IUPAC Name |

2,2-diethoxyethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO2/c1-3-8-6(5-7)9-4-2/h6H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKLEAOXCZIMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060945 | |

| Record name | 2,2-Diethoxyethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

645-36-3 | |

| Record name | Aminoacetaldehyde diethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethoxyethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Diethoxyethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19501 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanamine, 2,2-diethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Diethoxyethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diethoxyethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.401 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHOXYETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/658AO12BQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.